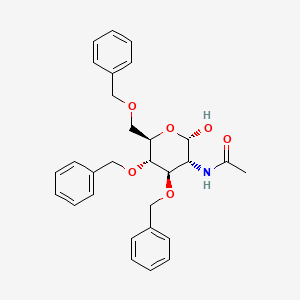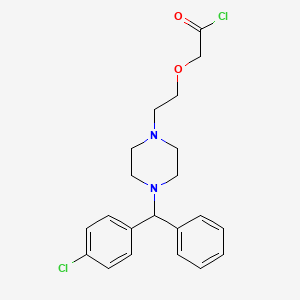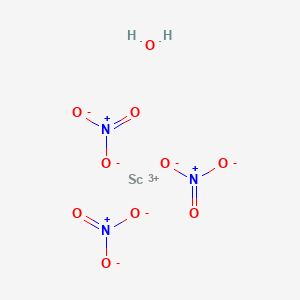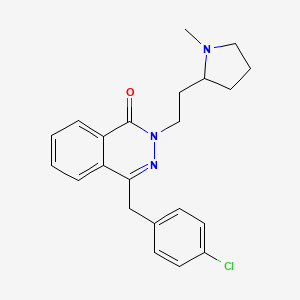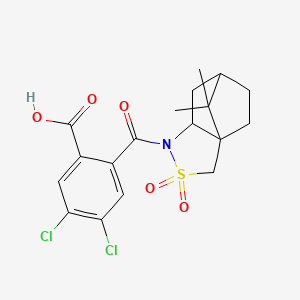![molecular formula C₈H₁₁NO₂S B1142915 N-[2-(5-Methoxy-2-thienyl)ethyl]formamide CAS No. 854701-03-4](/img/structure/B1142915.png)
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide can be synthesized through a series of chemical reactions involving thiophene derivatives. One common method involves the reaction of 5-methoxythiophene with ethyl bromide to form 2-(5-methoxythiophen-2-yl)ethyl bromide. This intermediate is then reacted with formamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The methoxy group on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide is used in scientific research for its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly important in the development of antiplatelet agents, which are used to prevent blood clots in patients with cardiovascular diseases. Additionally, it has applications in the synthesis of other biologically active molecules and materials science.
Mechanism of Action
The mechanism of action of N-[2-(5-Methoxy-2-thienyl)ethyl]formamide is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not exhibit significant biological activity but is transformed into active molecules through further chemical reactions. These active molecules then interact with specific molecular targets and pathways in the body to exert their therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-Methoxy-2-thienyl)ethyl)formamide: A closely related compound with similar chemical properties and applications.
Thiophene derivatives: Other thiophene-based compounds that exhibit a range of biological activities and are used in various fields, including medicine and materials science.
Uniqueness
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its methoxy group and formamide functionality provide unique reactivity patterns that are valuable in organic synthesis.
Properties
CAS No. |
854701-03-4 |
|---|---|
Molecular Formula |
C₈H₁₁NO₂S |
Molecular Weight |
185.24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


